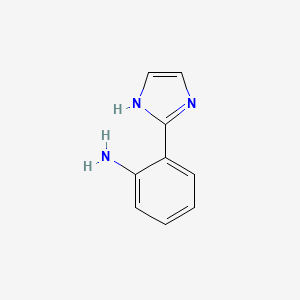

2-(1H-Imidazol-2-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(1H-imidazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXHFXHOPMUAAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60575880 | |

| Record name | 2-(1H-Imidazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29528-25-4 | |

| Record name | 2-(1H-Imidazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Imidazole and Aniline Moieties in Chemical Scaffolds

The imidazole (B134444) ring, a five-membered heterocycle with two nitrogen atoms, is a cornerstone in the development of therapeutic agents. researchgate.netnih.govbohrium.com Its electronic-rich nature allows it to readily interact with a variety of biological targets, including enzymes and receptors. nih.govresearchgate.net This versatile core is found in naturally occurring molecules like the amino acid histidine and is a key component of numerous FDA-approved drugs. nih.gov The structural features of the imidazole ring enable it to participate in multiple types of interactions, such as hydrogen bonding and hydrophobic forces, making it a privileged structure in medicinal chemistry. nih.gov Imidazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govbohrium.com

Similarly, the aniline (B41778) moiety, a benzene (B151609) ring substituted with an amino group, is a fundamental building block in organic chemistry. Its derivatives are integral to the synthesis of a vast range of compounds, including dyes, polymers, and pharmaceuticals. The presence of the amino group provides a reactive site for further chemical modifications, allowing for the construction of more complex molecular architectures.

The fusion of these two important pharmacophores in 2-(1H-Imidazol-2-yl)aniline results in a molecule with a unique set of properties. The combination of the electron-rich imidazole and the versatile aniline creates a scaffold with significant potential for the development of novel compounds with diverse applications.

Overview of the Research Landscape for 2 1h Imidazol 2 Yl Aniline and Its Analogues

Classical and Conventional Synthetic Approaches

Traditional methods for synthesizing the benzimidazole core, including that of this compound, have long been established. These approaches typically involve the formation of the imidazole ring through condensation and cyclization reactions of o-phenylenediamine or its derivatives with various carbonyl-containing compounds.

Condensation Reactions Involving o-Phenylenediamine Derivatives and Carboxylic Acids/Aldehydes

A cornerstone in benzimidazole synthesis is the condensation of o-phenylenediamine with carboxylic acids or aldehydes, a method often referred to as the Phillips-Ladenburg synthesis. iajps.comcolab.wssemanticscholar.org This reaction is typically facilitated by acidic conditions and often requires elevated temperatures. researchgate.net For instance, the reaction of o-phenylenediamine with anthranilic acid can produce 2-(1H-benzo[d]imidazol-2-yl)aniline with yields as high as 83.4% under optimized conditions. orientjchem.org Similarly, various aromatic acids like salicylic (B10762653) acid and benzoic acid can be condensed with o-phenylenediamine, using ammonium (B1175870) chloride as a catalyst at temperatures between 80-90°C, to yield a range of 2-substituted benzimidazoles. iajps.comrasayanjournal.co.in

The reaction can also be carried out with aldehydes. researchgate.netarabjchem.org The condensation of o-phenylenediamines with aldehydes can be performed under various conditions, including the use of oxidizing agents like copper acetate (B1210297). semanticscholar.org The choice of solvent and catalyst can significantly influence the reaction's efficiency and yield. For example, zinc chloride has been used to mediate the cyclocondensation of o-phenylenediamine with benzaldehyde (B42025) derivatives in ethanol (B145695), providing an alternative to protic acids and yielding the desired product in good time.

Below is a table summarizing various classical condensation reactions for the synthesis of benzimidazole derivatives.

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| o-Phenylenediamine, Anthranilic Acid | Optimized conditions | 2-(1H-Benzo[d]imidazol-2-yl)aniline | 83.4 | orientjchem.org |

| o-Phenylenediamine, Aromatic Acids | NH4Cl, 80-90°C | 2-Substituted Benzimidazoles | 72-90 | iajps.comrasayanjournal.co.in |

| o-Phenylenediamine, Benzaldehyde Derivatives | Anhydrous ZnCl2, Ethanol, Reflux | 2-(1H-Benzo[d]imidazol-2-yl)aniline | 82 | |

| o-Phenylenediamine, Aldehydes | Copper Acetate | 2-Substituted Benzimidazoles | N/A | semanticscholar.org |

Cyclization Reactions from Appropriate Precursors

Another classical route involves the cyclization of pre-formed precursors. A common strategy is the reductive cyclization of N-acyl-o-phenylenediamines. This method provides a versatile approach to a wide range of 2-substituted benzimidazoles. acs.org The synthesis can also proceed via the cyclization of intermediate amidines formed from the reaction of 1,2-diaminobenzenes with amides or nitriles at high temperatures. rsc.org

A notable example is the synthesis of 2-alkanaminobenzimidazole derivatives through a direct [4+1]-cycloaddition of various amino acids with o-phenylenediamine. orientjchem.org This method has been successfully applied to produce 2-(1H-benzo[d]imidazol-2-yl)aniline using anthranilic acid. orientjchem.org Furthermore, a one-pot procedure for converting aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles has been developed, employing formic acid and iron powder to facilitate both the reduction of the nitro group and the subsequent imidazole cyclization. organic-chemistry.org

Modern and Catalytic Synthetic Strategies

Contemporary synthetic chemistry has introduced more efficient and environmentally benign methods for the synthesis of benzimidazole derivatives. These modern strategies often employ catalysts to achieve higher yields, milder reaction conditions, and greater functional group tolerance.

Iodine-Catalyzed Oxidative Cross-Coupling Reactions for Analogues

Molecular iodine has emerged as an inexpensive, non-toxic, and efficient catalyst for various organic transformations, including the synthesis of benzimidazoles. sphinxsai.comnih.gov Iodine can catalyze the oxidative cross-coupling reaction between o-phenylenediamine and aldehydes in aqueous media, leading to the formation of 2-aryl-1-arylmethyl-1H-benzimidazoles with high selectivity and moderate to good yields. sphinxsai.comresearchgate.net This method is often considered environmentally friendly due to the use of water as a solvent. tandfonline.com

The reaction mechanism is believed to involve the formation of an N,N'-dibenzylidene-o-phenylenediamine intermediate, followed by ring closure to form the five-membered imidazole ring. sphinxsai.com This approach has been shown to be superior to other catalysts like p-toluenesulfonic acid and trifluoroacetic acid in aqueous media. sphinxsai.com Iodine-catalyzed reactions can also be used for the synthesis of 2-arylbenzimidazoles from phenylenediamines and aldehydes, utilizing hypervalent iodine as an oxidant to achieve high yields in short reaction times. organic-chemistry.org A study also demonstrated an iodine-catalyzed oxidative C(CO)–C(alkyl) bond cleavage reaction for the synthesis of 2-substituted benzimidazoles from 2-aminoanilines and aryl methyl ketones. chim.it

One-Pot, Multi-Component Reaction Approaches for Substituted Imidazoles

One-pot, multi-component reactions (MCRs) have gained significant attention as they offer a highly efficient and atom-economical approach to complex molecules from simple starting materials. nih.gov These reactions allow for the formation of multiple bonds in a single synthetic operation, reducing the need for isolation of intermediates and minimizing waste. researchgate.net

Several MCR strategies have been developed for the synthesis of substituted imidazoles and benzimidazoles. For example, a three-component reaction of o-phenylenediamines, aldehydes, and other reagents can lead to the formation of highly substituted benzimidazoles. mdpi.com The Ugi four-component reaction (Ugi-4CR) has been employed to synthesize a novel class of benzimidazole-pyrazines by reacting 1H-benzo[d]imidazole-2-carboxylic acid, aldehydes, propargylamine, and isocyanides. bohrium.com Another efficient method involves the synthesis of N-thiomethyl benzimidazoles from o-phenylenediamines, thiophenols, and aldehydes in a one-pot fashion under metal-free conditions. nih.gov The use of ultrasound irradiation in conjunction with a recyclable nano-catalyst like ZnFe2O4 has also been shown to facilitate the one-pot synthesis of substituted benzimidazoles from o-phenylenediamine and aromatic aldehydes with reduced reaction times and high yields. ichem.md

The following table highlights some modern one-pot and multi-component reactions for benzimidazole synthesis.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Ugi-4CR | 1H-Benzo[d]imidazole-2-carboxylic acid, aldehydes, propargylamine, isocyanides | Methanol (B129727), ambient temperature | Benzimidazole-pyrazines | bohrium.com |

| Three-component | o-Phenylenediamines, thiophenols, aldehydes | Metal-free | N-Thiomethyl benzimidazoles | nih.gov |

| One-pot condensation | o-Phenylenediamine, aromatic aldehydes | ZnFe2O4, ultrasound | Substituted benzimidazoles | ichem.md |

| Three-component | o-Iodoanilines, K2S, DMSO | N/A | 2-Unsubstituted benzothiazoles | organic-chemistry.org |

Base-Catalyzed [2+2+2] Addition Protocols for Imidazole Ring Formation

Cycloaddition reactions represent another powerful tool for the construction of heterocyclic rings, including the imidazole core. Base-catalyzed [2+2+2] addition protocols have been developed for the formation of the imidazole ring. rsc.org One such protocol involves the reaction of an in-situ formed acetylide of an alkyne with two equivalents of a nitrile. The reaction proceeds through the formation of an imine, followed by a 5-exo-dig cyclization and subsequent aromatization to yield the imidazole product. rsc.org

Another approach is a base-catalyzed [3+2] cycloaddition protocol for the synthesis of 2-carboxylate substituted imidazoles from oxime-hydroxylamines and ethyl glyoxalate. rsc.org Additionally, the base-catalyzed addition of propargylamines to carbodiimides has been reported to produce 2-aminoimidazoles in moderate to good yields. rsc.org While these methods are primarily for general imidazole synthesis, the principles can be adapted for the synthesis of benzimidazole derivatives. For instance, a catalyst-free [3+2] cyclization of vinyl azides with amidines has been reported for the synthesis of 2,4-disubstituted-1H-imidazoles, which could potentially be extended to benzannulated systems. nih.gov

Functionalization Strategies for this compound Analogues

The formation of Schiff bases represents a straightforward and effective method for derivatizing this compound. This reaction typically involves the condensation of the primary amino group of the aniline moiety with an aldehyde or ketone.

The synthesis of Schiff base derivatives of this compound and its analogues, such as 2-(1H-benzo[d]imidazol-2-yl)aniline, is often achieved through the condensation reaction with various aromatic aldehydes. uobaghdad.edu.iqijrpr.com For instance, new Schiff-base derivatives have been synthesized from the reaction of 2-(5-chloro-1H-benzo[d]imidazole-2-yl) aniline with different aromatic aldehydes. uobaghdad.edu.iq This reaction is typically carried out by refluxing equimolar amounts of the aniline derivative and the respective aldehyde in a solvent like ethanol. ijrpr.com The reaction mixture is then cooled, allowing the Schiff base product to crystallize. ijrpr.com In some cases, the mixture is refluxed for a specific duration, for example, four hours, to ensure the completion of the reaction. impactfactor.org The resulting solid product is then filtered, recrystallized from a suitable solvent like absolute acetone, and dried. impactfactor.org

Microwave-assisted synthesis has also been employed as an efficient alternative to conventional heating for the formation of Schiff bases. dergipark.org.tr For example, imidazo[1,2-a]pyrimidine (B1208166) derived Schiff bases were synthesized by reacting imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957) with various aromatic amines in toluene (B28343) with magnesium sulfate. dergipark.org.tr Microwave irradiation at 120 °C significantly reduced reaction times to 45-120 minutes, compared to 10-36 hours required for conventional heating, while providing good to excellent yields. dergipark.org.tr

Similarly, histamine (B1213489) Schiff bases have been synthesized by reacting histamine with substituted aldehydes in dry methanol. After stirring for an extended period at room temperature, the solvent is evaporated, and the resulting oily residue is crystallized to yield the final Schiff base derivatives. nih.gov

Table 1: Synthesis of Schiff Base Derivatives

| Starting Material | Reagent | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-(5-chloro-1H-benzo[d]imidazole-2-yl) aniline | Various aromatic aldehydes | Reflux | New Schiff-base derivatives | Not specified | uobaghdad.edu.iq |

| 2-(1H-benzo[d]imidazol-2-yl)-5-chloroaniline | p-Fluoro-benzaldehyde | Reflux in ethanol for 20 min | (E)- N-(4-fluorbenzylidene)-2-(1H-benzo[d]imidazol-2-yl)-5-chlorobenzamine | 81 | ijrpr.com |

| Imidazo[1,2-a]pyrimidine-2-carbaldehyde | Aniline | Microwave irradiation at 120 °C for 60 min in toluene with MgSO4 | N-(Phenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine | 80 | dergipark.org.tr |

| Imidazo[1,2-a]pyrimidine-2-carbaldehyde | 4-Aminophenol | Microwave irradiation at 120 °C for 45 min in toluene with MgSO4 | 4-(((Imidazo[1,2-a]pyrimidin-2-yl)methyl)amino)phenol | Not specified | dergipark.org.tr |

| Histamine | Substituted aldehydes | Stirring overnight at room temperature in dry MeOH | Histamine Schiff base derivatives | 55-68 | nih.gov |

| 4-(1H-benzo[d]imidazol-2-yl)aniline | Pyrazolecarbaldehydes | Not specified | Corresponding Schiff's bases | Not specified | uwa.edu.auijrpc.com |

The introduction of various substituents onto the this compound framework can be accomplished through amination and arylation reactions. These methods allow for the formation of C-N bonds, expanding the chemical diversity of the resulting analogues.

Transition metal-catalyzed cross-coupling reactions are a cornerstone for arylamine synthesis. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a prominent method for coupling amines with aryl halides. organic-chemistry.org This reaction has been applied to a wide range of substrates, including the synthesis of complex drug candidates. acs.org For instance, a challenging N-arylation between a hindered ortho-substituted aryl bromide and an indoline (B122111) was achieved using a specific palladium-based catalyst. acs.org Copper-catalyzed methods, such as the Ullmann condensation, also provide a viable route for N-arylation. organic-chemistry.org These reactions can be performed with various ligands and under different conditions to achieve the desired products. For example, CuI/4-hydroxy-l-proline has been used to catalyze the coupling of aryl bromides with aqueous ammonia (B1221849) to produce primary arylamines. organic-chemistry.org

In the context of imidazole-containing compounds, copper-catalyzed intramolecular C-H amination has been used to synthesize imidazobenzimidazole derivatives from 2-(1H-imidazol-1-yl)-N-alkylbenzenamines. dovepress.com This aerobic oxidative reaction utilizes Cu(OAc)2 as the catalyst and molecular oxygen as the oxidant. dovepress.com Furthermore, a metal-free approach for the synthesis of benzimidazole derivatives has been developed through the intramolecular cyclization of N-(2-iodoaryl)benzamidine in water at 100 °C. nih.gov

The direct introduction of an amino group to an arene, or C-H amination, is a valuable transformation. beilstein-journals.org While challenging, methods have been developed using various metal catalysts. For example, manganese complexes have been used for the chemoselective intramolecular amination of C(sp³)–H bonds. beilstein-journals.org Titanium catalysts have been employed for the hydroaminoalkylation of N-alkylaniline derivatives. beilstein-journals.org

Table 2: Amination and Arylation Reactions for Introducing Substituents

| Substrate | Reagent/Catalyst | Reaction Type | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Aryl Halides | Ammonia / Copper or Palladium Catalyst | N-Arylation | Primary Arylamines | Effective for synthesizing primary anilines from aryl halides. | organic-chemistry.orgorganic-chemistry.org |

| 2-(1H-Imidazol-1-yl)-N-alkylbenzenamines | Cu(OAc)2 / O2 | Intramolecular C-H Amination | Imidazobenzimidazole derivatives | Aerobic oxidative cyclization to form fused heterocyclic systems. | dovepress.com |

| N-(2-Iodoaryl)benzamidine | K2CO3 in water | Intramolecular N-Arylation | Benzimidazole derivatives | Metal-free synthesis of benzimidazoles. | nih.gov |

| Sulfamate esters | Manganese catalyst | Intramolecular C(sp³)–H Amination | Cyclic sulfonamides | Chemoselective amination of various C-H bonds. | beilstein-journals.org |

| N-Alkylanilines | Titanium catalyst | C(sp³)–H hydroaminoalkylation | N-Substituted anilines | Regioselective synthesis of substituted anilines. | beilstein-journals.org |

The aniline group of this compound can be chemically modified to serve as a precursor for the construction of a pyrazole (B372694) ring, leading to novel hybrid heterocyclic systems.

A common strategy involves converting the aniline into a reactive intermediate that can undergo cyclization with a suitable reagent to form the pyrazole ring. For example, 4-(1H-benzo[d]imidazol-2-yl)aniline can be reacted with maleic anhydride (B1165640) to form an α,β-unsaturated carboxylic acid. uwa.edu.auijrpc.com This intermediate can then be cyclized using hydrazine (B178648) hydrate (B1144303) or its derivatives (e.g., phenylhydrazine, 4-nitrophenylhydrazine) to yield pyrazole derivatives. uwa.edu.auijrpc.com The reaction is typically carried out by refluxing the intermediate with the hydrazine reagent in a solvent like ethanol. ijrpc.com

Another approach involves the reaction of a modified aniline with a dicarbonyl compound or its equivalent. For instance, a benzimidazol-2-thione derivative can be reacted with acetylacetone (B45752) to produce a dicarbonyl intermediate, which upon hydrazinolysis, yields a pyrazole derivative. derpharmachemica.com

The synthesis of pyrazoles can also be achieved through the condensation of hydrazines with α,β-unsaturated ketones. nih.gov These reactions can be catalyzed by various agents, including copper triflate in an ionic liquid. nih.gov The resulting pyrazolines can then be oxidized in situ to form the corresponding pyrazoles. nih.gov Furthermore, the reaction of hydrazones with dialkyl ethylenedicarboxylates in the presence of a copper catalyst can also afford polysubstituted pyrazoles. organic-chemistry.org

Table 3: Synthesis of Pyrazole Derivatives from Modified Aniline Moiety

| Starting Material | Reaction Sequence | Key Reagents | Product | Yield (%) | Reference |

|---|

Chemical Reactivity and Reaction Mechanisms of 2 1h Imidazol 2 Yl Aniline Derivatives

Oxidative and Reductive Transformations

The presence of both an aniline (B41778) and an imidazole (B134444) moiety in the core structure of 2-(1H-imidazol-2-yl)aniline derivatives allows for a variety of oxidative and reductive reactions. These transformations can lead to the formation of new cyclic structures or the introduction of different functional groups.

Oxidative Cyclization and C-H Amination Processes

Oxidative cyclization is a prominent reaction pathway for this compound derivatives, often leading to the formation of fused heterocyclic systems. For instance, the iodine-catalyzed oxidative cross-coupling reaction of 2-(1H-benzo[d]imidazol-2-yl)aniline with methyl ketones results in the synthesis of benzimidazo[1,2-c]quinazoline (B3050141) derivatives. nih.govacs.org This process involves C(sp³)–H oxidation, condensation, and subsequent cyclization. nih.govacs.org The proposed mechanism for this transformation involves a sequence of iodination, Kornblum oxidation, C–H amination, and intramolecular cyclization. acs.org

Copper-catalyzed aerobic oxidative intramolecular C-H amination has also been effectively used to synthesize imidazobenzimidazole derivatives from substituted 2-(1H-imidazol-1-yl)-N-alkylbenzenamines. dovepress.com This reaction typically employs a copper(II) acetate (B1210297) catalyst in the presence of a ligand like 1,10-phenanthroline (B135089) and molecular oxygen as the oxidant. dovepress.com The mechanism is thought to proceed through the formation of a copper-amine complex, followed by an aerobic oxidation step that facilitates the C-N bond formation and regenerates the catalyst. dovepress.com

Similarly, oxidative cyclizations of aniline derivatives can be mediated by reagents like Caro's acid (peroxymonosulfuric acid) or Oxone. encyclopedia.pub These reactions are believed to proceed through a nitroso intermediate. encyclopedia.pub

A variety of oxidizing agents are employed in these transformations, with the choice of agent influencing the reaction outcome.

| Oxidizing Agent | Substrate | Product | Reference |

| Iodine (I₂) | 2-(1H-benzo[d]imidazol-2-yl)aniline and methyl ketones | Benzimidazo[1,2-c]quinazoline derivatives | nih.govacs.org |

| Copper(II) acetate / O₂ | Substituted 2-(1H-imidazol-1-yl)-N-alkylbenzenamines | Imidazobenzimidazole derivatives | dovepress.com |

| Caro's acid (H₂SO₅) | 5-nitro-2-(piperidin-1-yl)aniline | 7-nitro-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole | encyclopedia.pub |

| Oxone | 2-(morpholin-4-yl)aniline | Ring-fused benzimidazoles | encyclopedia.pub |

Investigation of Imidazole N-Oxide Formation

The imidazole ring within this compound derivatives can undergo oxidation to form the corresponding N-oxides. evitachem.com This transformation is typically achieved using common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). The formation of N-oxides can significantly alter the electronic properties and biological activity of the parent molecule.

Formation of Amine Derivatives via Reduction

The reduction of nitro-substituted precursors is a common and crucial step in the synthesis of this compound and its derivatives. For example, the synthesis of 4-(1H-imidazol-2-yl)aniline can be achieved by the reduction of a nitro group to an amine. This reduction can be carried out using catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst (H₂/Pd-C) or by chemical reduction methods. Another approach involves the in-situ conversion of an azide (B81097) group on a haloaryl precursor to an arylamine, which then participates in further reactions. rsc.org

Substitution and Cyclization Reactions

Substitution and cyclization reactions are key strategies for modifying the this compound scaffold and for constructing more complex heterocyclic structures.

Nucleophilic and Electrophilic Substitution Pathways

The this compound framework is amenable to both nucleophilic and electrophilic substitution reactions. The aniline moiety can undergo electrophilic substitution on the aromatic ring. evitachem.com The imidazole nitrogen can act as a nucleophile, participating in various reactions to form new compounds. evitachem.com

Nucleophilic substitution is a common method for introducing the imidazole ring itself. For instance, reacting a suitable aniline derivative with an imidazole derivative can lead to the desired product. evitachem.com A specific example is the reaction of 4-nitrochlorobenzene with imidazole in the presence of potassium carbonate in DMF to form 4-(1H-imidazol-2-yl)nitrobenzene, which can then be reduced to the corresponding aniline.

Intramolecular C-N Bond Formation and Cyclization Mechanisms

Intramolecular C-N bond formation is a powerful tool for the synthesis of fused heterocyclic systems from this compound derivatives. These reactions often involve the cyclization of a side chain onto the imidazole or aniline ring.

Copper-catalyzed intramolecular C-N bond formation is a frequently employed method. For example, the synthesis of benzimidazole (B57391) derivatives can be achieved through the copper-catalyzed cyclization of (o-haloaryl)benzamidines in water. amazonaws.com Another approach involves a copper-catalyzed cascade synthesis of benzimidazoquinazoline derivatives. nih.gov In some cases, the condensation of 2-(1H-benzo[d]imidazol-2-yl)aniline with an aldehyde forms an intermediate that undergoes an intramolecular nucleophilic attack of the imidazole NH group, leading to a cyclized product. rsc.org Subsequent aerobic oxidation then yields the final benzimidazoquinazoline. rsc.org

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, also provide a modern and efficient route for C-N bond formation in the synthesis of related heterocyclic structures.

The table below summarizes various cyclization reactions and the resulting products.

| Reactants | Catalyst/Reagent | Product | Reference |

| (o-haloaryl)benzamidines | Cu₂O | Benzimidazole derivatives | amazonaws.com |

| 2-(2-halophenyl)-1H-benzo[d]imidazoles and α-amino acids | Copper | Benzimidazo[1,2-c]quinazolines | nih.gov |

| 2-(1H-benzo[d]imidazol-2-yl)aniline and aldehyde | Copper | Benzimidazoquinazoline | rsc.org |

Mechanistic Elucidation of Catalyzed Reactions

The understanding of reaction mechanisms in catalyzed reactions involving this compound and its derivatives is crucial for optimizing reaction conditions and designing more efficient catalytic systems. Researchers employ a combination of spectroscopic techniques, kinetic studies, and intermediate trapping experiments to unravel the intricate pathways of these transformations.

Reaction Pathway Analysis using Spectroscopic Techniques (e.g., ESI-MS, EPR)

Spectroscopic methods are invaluable tools for identifying transient species and key intermediates in the catalytic cycle. Electrospray Ionization Mass Spectrometry (ESI-MS) and Electron Paramagnetic Resonance (EPR) spectroscopy, in particular, have provided significant insights into the mechanisms of reactions catalyzed by complexes of this compound derivatives.

In the study of the oxidative coupling of o-aminophenol catalyzed by cobalt complexes of this compound-bearing ligands, ESI-MS was instrumental in detecting a catalyst-substrate adduct. researchgate.net This observation supports a mechanism where the substrate coordinates to the metal center before undergoing oxidation. Furthermore, EPR spectroscopy revealed a sharp signal at g = 2.006, which is indicative of the generation of an organic radical during the oxidation reaction. researchgate.net This finding suggests a stepwise electron transfer process is involved in the catalytic cycle.

Similarly, in gold-catalyzed cascade reactions of alkynoic acids and 2-(1H-benzo[d]imidazol-2-yl)aniline derivatives, ESI-MS has been used to identify key intermediates. researchgate.netmdpi.com These studies have helped to elucidate the role of the gold catalyst in both the initial cycloisomerization to form an enol lactone intermediate and the subsequent formation of an iminium ion. mdpi.com

Control experiments coupled with spectroscopic analysis have also been crucial in understanding the reaction pathway of iodine-catalyzed oxidative cross-coupling reactions. For instance, in the reaction of methyl ketones with 2-(1H-benzo[d]imidazol-2-yl)aniline, the formation of an α-iodoketone intermediate was confirmed, which subsequently reacts to form the final benzimidazo[1,2-c]quinazoline product. acs.orgacs.org

Kinetic Studies and Activation Parameters Determination

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of the reaction order, rate constants, and activation parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). This information is vital for understanding the factors that control the reaction rate and for proposing a plausible reaction mechanism.

In the context of cobalt complexes of this compound derivatives catalyzing the oxidation of 2-aminophenol (B121084), kinetic measurements were performed to evaluate the activation parameters. researchgate.net The determined values for Ea, ΔH‡, and ΔS‡ helped to explain the observed differences in the catalytic rates between different complexes. researchgate.net For example, a higher turnover number (kcat) of 440 h⁻¹ was observed for one complex compared to 234 h⁻¹ for another, and the activation parameters provided a basis for this difference. researchgate.net

The following table summarizes the kinetic parameters for the oxidation of o-aminophenol catalyzed by two different cobalt complexes bearing this compound-type ligands.

Table 1: Kinetic Parameters for Catalytic Oxidation

| Complex | kcat (h⁻¹) |

|---|---|

| Complex 1 | 440 |

| Complex 2 | 234 |

Data sourced from a study on the phenoxazinone synthase activity of cobalt complexes. researchgate.net

Intermediate Identification and Role in Cascade Reactions

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes that involve the formation of multiple chemical bonds in a single synthetic operation. The identification of intermediates is paramount to understanding the sequence of events in these complex transformations.

In metal-catalyzed cascade reactions involving 2-(1H-benzo[d]imidazol-2-yl)aniline derivatives and alkynoic acids, the formation of an enol lactone intermediate has been proposed and, in some cases, identified. researchgate.netmdpi.com This intermediate is generated through an initial metal-catalyzed cycloisomerization of the alkynoic acid. researchgate.net This is followed by a nucleophilic attack from the aniline nitrogen of the 2-(1H-benzo[d]imidazol-2-yl)aniline derivative. The subsequent steps often involve the formation of an N-acyliminium intermediate, which undergoes further cyclization to afford the final polycyclic product. researchgate.net

Control experiments have been instrumental in elucidating the role of these intermediates. For example, the reaction of a pre-formed α-iodoketone with 2-(1H-benzo[d]imidazol-2-yl)aniline was shown to yield the final product, confirming its role as a key intermediate in the iodine-catalyzed oxidative cross-coupling reaction. acs.orgacs.org Similarly, the isolation and characterization of intermediates in gold-catalyzed cascades have provided direct evidence for the proposed reaction pathways. semanticscholar.org

The following table lists the key intermediates identified in various catalyzed reactions involving derivatives of this compound.

Table 2: Identified Intermediates in Catalyzed Reactions

| Reaction Type | Catalyst | Intermediate | Role in Cascade |

|---|---|---|---|

| Oxidative Coupling | Cobalt Complex | Catalyst-substrate adduct, Organic radical | Initial coordination, Electron transfer |

| Cascade Reaction | Gold(I) Complex | Enol lactone, N-acyliminium ion | Product of cycloisomerization, Precursor to final cyclization |

| Oxidative Cross-Coupling | Iodine | α-iodoketone | Key intermediate undergoing amination |

This table synthesizes findings from multiple studies on the reaction mechanisms of this compound derivatives. researchgate.netresearchgate.netmdpi.comacs.orgacs.org

Coordination Chemistry of 2 1h Imidazol 2 Yl Aniline As a Ligand

Design and Synthesis of Ligands based on 2-(1H-Imidazol-2-yl)aniline Scaffold

The foundational this compound structure is a key building block for creating more complex, multidentate ligands. A primary method for its elaboration is through Schiff base condensation. This reaction typically involves the condensation of the aniline (B41778) amino group of 2-(1H-benzo[d]imidazol-2-yl)aniline with various aldehydes, such as salicylaldehyde (B1680747) or naphthaldehyde. researchcommons.org This process generates new imine-based ligands where the coordination sphere can be expanded, often resulting in tridentate character. semanticscholar.org For instance, reacting the scaffold with p-methoxy benzaldehyde (B42025) yields a Schiff base ligand that can form isostructural complexes with different metal salts. semanticscholar.org

Beyond Schiff base formation, the scaffold can be modified through other synthetic routes. Reaction with maleic anhydride (B1165640), for example, results in the formation of an α,β-unsaturated carboxylic acid derivative, introducing new potential coordinating groups. researchgate.net More complex architectures can be achieved by creating hybridized molecules. One such approach involves linking a chalcone (B49325) or styryl moiety to the 2-(1H-benzo[d]imidazol-2-yl)aniline core via a benzamide (B126) linkage, demonstrating the scaffold's versatility in constructing sophisticated ligand systems. worldscientificnews.com These synthetic strategies highlight the modularity of the this compound framework, enabling the design of ligands for specific applications in coordination chemistry. researchcommons.orgrjpbcs.com

Formation of Mononuclear Metal Complexes

The bidentate nature of this compound and its derivatives facilitates the formation of stable mononuclear metal complexes. The ligand coordinates to a central metal ion through the aniline nitrogen atom and one of the imidazole (B134444) nitrogen atoms, forming a stable five-membered chelate ring. nih.gov

A wide range of first-row and second-row transition metal ions have been successfully complexed using ligands derived from the this compound scaffold. These include cobalt(II), nickel(II), copper(II), zinc(II), cadmium(II), mercury(II), and manganese(II). semanticscholar.orgnih.govscribd.comCurrent time information in Bangalore, IN.researchgate.net The synthesis of these complexes is typically achieved by reacting the ligand with the corresponding metal chloride salt in a suitable solvent like ethanol (B145695). scribd.com The resulting complexes are often stable at room temperature and soluble in solvents like DMSO. The versatility of the ligand scaffold allows for the preparation of a series of mononuclear transition metal complexes, often with halide anions as ancillary ligands, which can be valuable in further catalytic research.

The stoichiometry and coordination geometry of the resulting metal complexes are influenced by the specific ligand, the metal ion, and the reaction conditions. The most common stoichiometries observed are 1:1 and 1:2 (Metal:Ligand). semanticscholar.orgresearchgate.net

In many cases, the this compound derivative acts as a bidentate ligand, coordinating with two other ancillary ligands (like halides) to form a four-coordinate complex. A well-documented example is the complex with zinc(II) chloride, [Zn(C₁₃H₁₁N₃)Cl₂], which exhibits a distorted tetrahedral geometry around the Zn(II) ion.

When two ligand molecules coordinate to a single metal center, a 1:2 complex is formed. For instance, complexes with the general formula [M(L)₂Cl₂], where M = Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II), have been reported. nih.govresearchgate.net In these cases, the metal center is typically six-coordinate, resulting in an octahedral geometry. nih.govresearchgate.net The octahedral geometry is often distorted in the case of Cu(II) and Co(II) complexes due to the Jahn-Teller effect and electronic configurations, respectively. nih.gov Other reported geometries include square planar for certain Cu(II) complexes. semanticscholar.org

The following table summarizes the observed stoichiometries and geometries for several mononuclear complexes based on the this compound scaffold.

| Metal Ion | Ligand System | Stoichiometry (M:L) | Coordination Geometry | Reference |

|---|---|---|---|---|

| Zn(II) | 2-(1H-benzo[d]imidazol-2-yl)aniline | 1:1 | Distorted Tetrahedral | |

| Co(II) | Azo-imidazole derivative | 1:2 | Distorted Octahedral | nih.gov |

| Ni(II) | Azo-imidazole derivative | 1:2 | Octahedral | nih.gov |

| Cu(II) | Azo-imidazole derivative | 1:2 | Distorted Octahedral | nih.gov |

| Cu(II) | Benzimidazole (B57391) functionalized Schiff base | 1:2 | Square Planar | semanticscholar.org |

| Co(II), Ni(II), Cu(II), Cd(II), Hg(II) | Schiff base derivative | - | Octahedral | scribd.com |

| Cd(II), Ni(II), Cu(II) | Mixed with 2-aminomethylbenzimidazole | - | Tetrahedral |

Mixed-Ligand Complex Architectures

The coordination chemistry of this compound is further enriched by the formation of mixed-ligand complexes. In these structures, the primary ligand coordinates to the metal center along with one or more different ancillary ligands, leading to diverse and stable architectures.

Mixed-ligand complexes have been successfully synthesized by incorporating various co-ligands alongside this compound derivatives. The synthesis generally involves a one-pot reaction of the metal salt, the primary ligand, and the ancillary ligand in a 1:1:1 molar ratio.

Anthranilic Acid: Several mixed-ligand complexes incorporating Co(II), Ni(II), Cu(II), and Zn(II) have been prepared using 2-(1H-benzimidazol-2-yl)aniline derivatives and anthranilic acid. In these complexes, both the primary ligand and anthranilic acid act as bidentate ligands. The resulting complexes often have the general formula [M(BIAD)(Ant)(H₂O)₂], suggesting an octahedral geometry with two coordinated water molecules.

Curcumin (B1669340): Ternary complexes of Co(II), Ni(II), Cu(II), Cd(II), and Hg(II) have been synthesized using 2-(1H-benzo[d]imidazol-2-yl)aniline and curcumin as co-ligands. The reaction, carried out in a 1:1:1 molar ratio, yields complexes with the proposed molecular formula [M(L1)(L2)H₂OCl], where L1 is curcumin and L2 is the benzimidazole derivative.

2-Aminomethylbenzimidazole: Novel mixed-ligand complexes of Cd(II), Ni(II), and Cu(II) have been prepared using both 2-(1H-benzimidazol-2-yl)aniline and 2-aminomethylbenzimidazole. Spectroscopic data suggest that the ligands coordinate to the metal ions via nitrogen atoms, leading to complexes with a proposed tetrahedral structure.

Co-ligands play a crucial role in satisfying the coordination number of the central metal ion and dictating the final geometry. For instance, the use of bidentate ancillary ligands like anthranilic acid often leads to the formation of stable, six-coordinate octahedral complexes. The ancillary ligand coordinates alongside the primary this compound ligand, with the remaining coordination sites typically being filled by solvent molecules, such as water. This demonstrates how the choice of co-ligand can be used to predictably build specific coordination geometries. The coordination of the primary ligand and the co-ligand is confirmed by shifts in the characteristic infrared spectral bands, such as the C=N stretching frequency, upon complexation.

Catalytic Applications of 2 1h Imidazol 2 Yl Aniline Metal Complexes and Derivatives

Oxidation Catalysis

Metal complexes incorporating 2-(1H-imidazol-2-yl)aniline and related benzimidazole (B57391) structures have emerged as potent catalysts for oxidation reactions, demonstrating activities analogous to metalloenzymes. Their ability to activate molecular oxygen and facilitate electron transfer processes makes them particularly suitable for biomimetic catalysis.

Phenoxazinone synthase is an enzyme that catalyzes the oxidative coupling of 2-aminophenols to form phenoxazinones, a core structure in certain natural products and dyes. Metal complexes of this compound derivatives have been shown to mimic this activity effectively.

Cobalt(II) complexes featuring ligands derived from this compound are active catalysts for phenoxazinone synthase-like reactions. researchgate.net For instance, a cobalt(II) complex with a tridentate ligand, 2-(1H-benzo[d]imidazol-2-yl)-N-(1-(pyridin-2-yl)ethylidene)aniline (HL), effectively catalyzes the aerobic oxidation of 2-aminophenol (B121084) (OAPH) in a methanol (B129727) medium. researchgate.net The reaction follows saturation kinetics, indicating the formation of a catalyst-substrate adduct. Mechanistic studies using ESI-MS and EPR spectroscopy have confirmed this adduct formation and the generation of an organic radical during the oxidation process. researchgate.net This particular cobalt complex exhibits a turnover number (kcat) of 52.5 h⁻¹. researchgate.net

Manganese(II) complexes with related tripodal benzimidazole-based ligands, such as tris((1H-benzo[d]imidazol-2-yl)methyl)amine (L¹), also display exceptional phenoxazinone synthase activity. rsc.org These complexes are highly effective in oxidizing o-aminophenol under ambient conditions. rsc.org Kinetic studies have revealed remarkably high turnover numbers, underscoring their efficiency as catalysts. rsc.org The performance of these manganese catalysts has been reported to surpass that of many previously documented mimics. rsc.org

The catalytic efficiency is often influenced by the metal center and the specific ligand architecture. For example, various cobalt and copper complexes have been studied for this reaction, with some cobalt(II) complexes achieving kcat values over 500 h⁻¹. rsc.org The presence of labile co-ligands, such as azide (B81097) ions, in the metal's coordination sphere can enhance catalytic activity. rsc.org

Table 1: Phenoxazinone Synthase Activity of this compound Derivative Complexes

| Catalyst/Ligand | Metal Center | Substrate | Turnover Number (kcat) | Reference |

|---|---|---|---|---|

| 2-(1H-benzo[d]imidazol-2-yl)-N-(1-(pyridin-2-yl)ethylidene)aniline | Co(II) | o-aminophenol | 52.5 h⁻¹ | researchgate.net |

| tris((1H-benzo[d]imidazol-2-yl)methyl)amine (L¹) | Mn(II) | o-aminophenol | 440 h⁻¹ | rsc.org |

The phenoxazinone synthase activity described above is a prime example of an oxidative coupling reaction, specifically the dimerization of o-aminophenol (OAPH) to 2-aminophenoxazine-3-one (APX). researchgate.netrsc.org This transformation is a focal point of research due to the importance of the APX chromophore. rsc.org

The mechanism of this catalytic oxidation often involves the coordination of the o-aminophenol substrate to the metal center of the complex. researchgate.net This is followed by an electron transfer process, which can be metal-assisted, leading to the formation of a substrate radical. researchgate.net In the case of a cobalt(II) complex with a this compound-derived ligand, EPR spectroscopy detected a sharp signal at g = 2.006, confirming the generation of an organic radical species during the reaction. researchgate.net Subsequent steps involve the coupling of these radicals and further oxidation, often utilizing atmospheric oxygen, to yield the final phenoxazinone product. rsc.org

Beyond the self-coupling of o-aminophenol, the broader principle of oxidative coupling has been applied to other substrates. A highly efficient bioconjugation method has been developed based on the oxidative coupling of anilines to o-aminophenols in the presence of an oxidant like sodium periodate. nih.govescholarship.org This reaction proceeds rapidly, often in minutes, to form stable products. nih.gov While not directly using a this compound complex as the catalyst, this research highlights the fundamental reactivity of the aminophenol and aniline (B41778) moieties central to the ligand's structure.

Role in Organic Transformations

Complexes and derivatives of this compound are not limited to oxidation catalysis; they also play a significant role in facilitating the construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental operations in synthetic organic chemistry.

The 2-(1H-benzimidazol-2-yl)aniline scaffold itself can serve as a reactant in reactions that form new C-C and C-N bonds. An iodine-catalyzed, metal-free oxidative cross-coupling reaction between 2-(1H-benzo[d]imidazol-2-yl)aniline and various methyl ketones has been developed. acs.org This reaction provides facile access to benzimidazo[1,2-c]quinazoline (B3050141) derivatives, a class of fused heterocyclic compounds. The process involves the formation of both a new C-C and a new C-N bond in a cascade sequence. acs.org

Furthermore, copper complexes featuring tridentate Schiff base ligands derived from 8-aminoquinoline (B160924) have been shown to catalyze C-N bond formation between anilines and diazo compounds. mdpi.com This demonstrates the capacity of related metal-ligand systems to promote carbene transfer reactions for the construction of C-N bonds. mdpi.com

The imidazole-aniline framework is a valuable ligand structure for transition metal-catalyzed cross-coupling reactions. Palladium complexes, in particular, have shown great utility in this area.

A notable application is the development of a heterogeneous catalyst where 2-(1H-benzo[d]imidazol-2-yl)aniline (BIA) is used to functionalize the surface of cellulose (B213188) nanocrystals (CNC). researchgate.net This material, CNC-BIA-Pd, acts as a recyclable catalyst for Ullmann-type coupling reactions between aryl halides and phenols. researchgate.net The catalyst demonstrates high efficiency, requiring as little as 0.2 mol % to achieve high conversion rates, and showcases the design of sustainable catalytic systems. researchgate.net

Isomers of the title compound, such as 4-(1H-imidazol-2-yl)aniline, are also employed as ligands in metal-catalyzed processes. This structural motif is particularly useful in palladium-catalyzed reactions like the Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds. The use of functionalized imidazolium (B1220033) salts, derived from related structures, as catalyst precursors for C-N cross-coupling of challenging substrates like (hetero)aryl chlorides has also been reported. rsc.org

Table 2: Applications in Cross-Coupling Reactions

| Catalyst System | Reaction Type | Substrates | Key Feature | Reference |

|---|---|---|---|---|

| I₂ (catalyst) | Oxidative Cross-Coupling | 2-(1H-benzo[d]imidazol-2-yl)aniline + methyl ketones | Metal-free C-C/C-N bond formation | acs.org |

| CNC-BIA-Pd | Ullmann Coupling | Aryl halides + phenols | Heterogeneous, recyclable Pd catalyst | researchgate.net |

Catalyst Design and Performance Evaluation

The design of effective catalysts based on this compound hinges on the modulation of both the ligand structure and the choice of the metal center. Performance is rigorously evaluated through kinetic studies and mechanistic investigations.

Catalyst Design:

Ligand Modification: The catalytic activity of metal complexes can be fine-tuned by altering the substituents on the this compound framework. For instance, in the oxidation of o-aminophenol, the steric hindrance of ligands on related cobalt complexes was found to correlate with catalytic efficiency; less sterically hindered ligands led to higher activity. rsc.org

Metal Center Selection: The choice of metal is critical. In phenoxazinone synthase mimics, manganese(II) and cobalt(II) have both proven effective, with some manganese complexes showing exceptionally high turnover numbers. researchgate.netrsc.org Copper is also a common metal used in related oxidative coupling and C-N bond-forming reactions. rsc.orgmdpi.com

Heterogenization: To improve catalyst reusability and simplify product purification, homogeneous catalysts can be immobilized on solid supports. The successful synthesis of a palladium catalyst supported on cellulose nanocrystals functionalized with 2-(1H-benzo[d]imidazol-2-yl)aniline is a prime example of this design strategy, creating a sustainable and recyclable system for cross-coupling reactions. researchgate.net

Performance Evaluation:

Kinetics: The efficiency of these catalysts is often quantified using Michaelis-Menten kinetics, particularly for biomimetic reactions. Key parameters determined include the maximum reaction rate (Vmax), the Michaelis constant (Km), and the turnover number (kcat). researchgate.netrsc.org For example, Mn(II) complexes with benzimidazole-based ligands have been evaluated for o-aminophenol oxidation, yielding kcat values as high as 440 h⁻¹. rsc.org

Mechanistic Studies: Understanding the reaction mechanism is crucial for catalyst improvement. Techniques such as ESI-mass spectrometry are used to identify catalyst-substrate adducts and other reaction intermediates. researchgate.netrsc.org Electron Paramagnetic Resonance (EPR) spectroscopy is employed to detect and characterize radical species involved in the catalytic cycle, providing direct evidence for the reaction pathway. researchgate.net These studies confirm that the catalytic cycle for o-aminophenol oxidation often proceeds through a free radical process. rsc.org

Through careful design and thorough evaluation, catalysts derived from this compound are continuously being developed for enhanced activity, selectivity, and sustainability in a wide array of important chemical transformations.

Turnover Numbers and Catalytic Efficiency

The efficiency of a catalyst is often quantified by its turnover number (TON), representing the number of substrate molecules converted per molecule of catalyst, and turnover frequency (TOF), which is the turnover per unit of time. Metal complexes of this compound have demonstrated significant efficiency in specific catalytic reactions.

For instance, a copper(II) complex featuring a Schiff base ligand derived from this compound has been shown to be a potent catalyst for mimicking the activity of phenoxazinone synthase. In this capacity, it exhibits a high turnover frequency of 536.4 h⁻¹ in acetonitrile. researchgate.net Similarly, a dicopper(II) complex has been utilized for the aerobic oxidation of 2-aminophenol to aminophenoxazinone, showing a turnover frequency of 78.14 h⁻¹. researchgate.net These figures highlight the potential of these complexes as effective catalysts.

While these values are specific to oxidation reactions, the broader field of metal-ligand catalysis has seen even higher efficiencies in other transformations. For example, rhodium(I) complexes supported on carbon have achieved turnover numbers approaching 5000 for the hydrosilylation of alkynes, demonstrating the high potential for catalytic systems when the ligand, metal, and support are optimized. rsc.org

Table 1: Catalytic Efficiency of Selected Copper Complexes

| Metal Complex | Catalytic Reaction | Turnover Frequency (TOF) |

| Copper(II) Schiff Base Complex | Phenoxazinone Synthase Mimicry | 536.4 h⁻¹ researchgate.net |

| Dicopper(II) Complex | Aerobic Oxidation of 2-Aminophenol | 78.14 h⁻¹ researchgate.net |

Structure-Activity Relationships in Catalytic Systems

The relationship between the structure of a catalyst and its activity is a fundamental concept in catalysis design. For metal complexes of this compound and its derivatives, catalytic performance is highly dependent on specific structural features of both the ligand and the resulting complex. scribd.com

A critical structural detail is the bond length between the metal and the donor atoms of the ligand. In a series of cobalt complexes, it was observed that the Co-N bond lengths are longer (greater than 2.0 Å) in the high-spin Co(II) complexes compared to the low-spin Co(III) complexes (less than 2.0 Å). scribd.com These differences in bond length are indicative of different electronic structures at the metal center, which in turn dictates the catalytic behavior of the complex. Furthermore, a general principle in the design of such catalysts is that electron-rich ligands tend to produce complexes with enhanced catalytic activity and greater chemical stability under aqueous conditions. rsc.org

Table 2: Key Structure-Activity Factors

| Structural Feature | Impact on Catalytic Activity |

| Ligand Scaffold | Subtle modifications can enhance or diminish catalytic performance. scribd.com Electron-rich ligands generally increase activity and stability. rsc.org |

| Metal Ion & Oxidation State | The electronic state (e.g., high-spin vs. low-spin) influences reactivity, which is reflected in structural parameters like metal-ligand bond lengths. scribd.com |

| Counter-ion | The nature of the counter-ion can modulate the overall efficiency of the catalytic system. scribd.com |

| Coordination Geometry | The spatial arrangement of the ligand around the metal center is a crucial determinant of catalytic function. scribd.com |

Biological Activities and Structure Activity Relationships of 2 1h Imidazol 2 Yl Aniline Analogues in Medicinal Chemistry

Antimicrobial Spectrum and Potency

Analogues of 2-(1H-imidazol-2-yl)aniline have demonstrated significant efficacy against a variety of microbial pathogens, including both bacteria and fungi. The imidazole (B134444) ring is a key feature in many established antimicrobial agents. nih.govmdpi.com

Derivatives of this compound have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. scielo.brscite.ai For instance, a series of 2-ethyl-1-(4-substituted)phenyl-1H-imidazole derivatives were synthesized and evaluated for their antibacterial properties. Many of these compounds exhibited potent inhibition of various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4 to 256 nmol/mL. scielo.brscite.ai One of the most active compounds in this series, 2-ethyl-1-(4-pentoxy)phenyl-1H-imidazole, displayed a MIC of 8 nmol/mL against Staphylococcus aureus, which was more potent than the reference drugs ciprofloxacin (B1669076) and amoxicillin. scite.ai

The introduction of different substituents on the phenyl ring and the imidazole core has been shown to significantly impact antibacterial potency. For example, some 2-phenyl-1H-benzo[d]imidazole derivatives showed enhanced activity against Gram-negative bacteria compared to the parent compounds and ampicillin. spast.org Specifically, compounds with electron-withdrawing groups on the phenyl ring attached to the benzo[d]imidazole moiety often exhibit greater potency. nih.govbohrium.com

Furthermore, amphiphilic 2-phenyl-1H-phenanthro[9,10-d]imidazole-antimicrobial peptide (AMP) mimic conjugates have been developed, with some showing excellent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.5-2 μg/mL. nih.gov These compounds often work by disrupting the bacterial membrane. mdpi.comnih.gov

Table 1: Antibacterial Activity of Selected this compound Analogues

| Compound | Bacterial Strain | MIC Value | Reference |

| 2-ethyl-1-(4-pentoxy)phenyl-1H-imidazole | S. aureus | 8 nmol/mL | scite.ai |

| 2-ethyl-1-(4-pentoxy)phenyl-1H-imidazole | E. coli | 4 nmol/mL | scielo.br |

| Compound 15 (a (substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanone) | Gram-positive & Gram-negative | Appreciable activity | nih.gov |

| Compound 17 (a (substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanone) | Gram-positive & Gram-negative | Appreciable activity | nih.gov |

| Compound 24 (a (substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanone) | Gram-positive & Gram-negative | Appreciable activity | nih.gov |

| Compound 16d (imidazole derivative containing 6-methylpyridine moiety) | Various strains | 0.5 µg/mL | nih.gov |

| Compound III13 (2-phenyl-1H-phenanthro[9,10-d]imidazole-AMP mimic conjugate) | MRSA | 0.5-2 μg/mL | nih.gov |

| 2-[1-(Pyridine-3-carbonyl)-1H-imidazol-2-yl]-benzoic acid (11 ) | Various strains | 0.002 µg/mL | tandfonline.com |

The imidazole scaffold is a cornerstone of many antifungal drugs, and analogues of this compound are no exception. ebsco.comnih.govresearchgate.net These compounds function primarily by inhibiting the enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. ebsco.comdergipark.org.tr This inhibition leads to altered membrane permeability and ultimately, fungal cell death. ebsco.com

Numerous imidazole derivatives have been synthesized and tested for their antifungal activity against a range of fungal species, including Candida albicans, Aspergillus niger, and others. nih.govnih.govscirp.org For example, a series of (substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanone analogues were screened, and compound 26 emerged as a highly potent antifungal agent. nih.gov The structure-activity relationship studies indicated that the presence of electron-withdrawing groups is often beneficial for antifungal activity. nih.gov

Furthermore, imidazole-fused imidazo[2,1-b] scielo.brebsco.comCurrent time information in Bangalore, IN.thiadiazole analogues have demonstrated strong and selective antifungal activity, particularly against Candida albicans. researchgate.netnih.gov One such compound, N-((4-(2-Cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b] scielo.brebsco.comCurrent time information in Bangalore, IN.thiadiazol-5-yl)-5-(6-methyl-pyridin-2-yl)-1H-imidazol-2-yl)methyl)aniline (21a ), exhibited a very low MIC50 value of 0.16 μg/mL against C. albicans. researchgate.netnih.gov

Table 2: Antifungal Activity of Selected this compound Analogues

| Compound | Fungal Species | Activity/MIC Value | Reference |

| Compound 26 ((substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanone) | Various fungi | Most potential antifungal agent in the series | nih.gov |

| [2-(2,5-Dimethyl-phenyl)-imidazol-1-yl]-pyridin-3-yl-methanone (3 ) | Various fungi | MIC = 0.005 µg/mL (equipotent to fluconazole) | tandfonline.com |

| N-((4-(2-Cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b] scielo.brebsco.comCurrent time information in Bangalore, IN.thiadiazol-5-yl)-5-(6-methyl-pyridin-2-yl)-1H-imidazol-2-yl)methyl)aniline (21a ) | C. albicans | MIC50 = 0.16 μg/mL | researchgate.netnih.gov |

Anticancer and Anti-proliferative Investigations

Derivatives of this compound have emerged as a promising class of compounds in the search for new anticancer agents. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways that are critical for cancer cell growth and survival. ijsrtjournal.comnih.gov

Numerous studies have demonstrated the cytotoxic effects of this compound analogues against a variety of human cancer cell lines. For example, a series of (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(substituted-styryl)aniline derivatives were screened against the non-small cell lung cancer cell line H460 and the human colorectal cancer cell line HCT116. ijper.orgijper.org The compound DSTYR4, which has a 4-fluoro substitution, was particularly potent, with IC50 values of 5.15 μM against H460 and 2.98 μM against HCT116 cells. ijper.orgijper.org

Other imidazole derivatives have also shown significant activity. For instance, some imidazopyridine-triazole conjugates displayed IC50 values in the sub-micromolar range against A549, DU-145, HCT116, and MDA-MB-231 cancer cell lines. mdpi.com Similarly, certain 5-aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones exhibited potent cytotoxicity against MCF-7 breast cancer, HepG2 liver cancer, and HCT-116 colon cancer cell lines, with some compounds having IC50 values below 5 µM. semanticscholar.org

Table 3: In Vitro Cytotoxicity of Selected this compound Analogues

| Compound | Cancer Cell Line | IC50 Value | Reference |

| DSTYR4 | H460 (Non-small cell lung cancer) | 5.15 μM | ijper.orgijper.org |

| DSTYR4 | HCT116 (Colorectal cancer) | 2.98 μM | ijper.orgijper.org |

| Compound 24 (imidazole-pyridine hybrid) | HCT-116 | 12.51 µM | mdpi.com |

| Imidazole derivative 5 | HCT-116 | < 5 µM | semanticscholar.org |

| Compound 25 (based on SKLB0565) | HCT116 | 0.021 µM | mdpi.com |

| Compound 77 (imidazopyridine derivative) | HCT116 | 1.69 µM | mdpi.com |

| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate (B1210297) | NCI-H460 | 300 µM | frontiersin.org |

The anticancer effects of this compound analogues are often attributed to their ability to inhibit various enzymes and bind to specific receptors involved in cancer progression. ijsrtjournal.comnih.gov A primary mechanism is the inhibition of protein kinases, which are crucial for cell signaling pathways that regulate cell growth and proliferation.

Another significant mechanism is the inhibition of histone deacetylases (HDACs). ijsrtjournal.com HDAC inhibitors can alter gene expression, leading to the apoptosis (programmed cell death) of cancer cells. ijsrtjournal.com The imidazole core, with its two nitrogen atoms, can bind to the zinc ion in the active site of HDACs, a feature shared with other well-known HDAC inhibitors. ijsrtjournal.com

Furthermore, some imidazole derivatives induce apoptosis by increasing the levels of reactive oxygen species (ROS) within cancer cells. ijsrtjournal.com The binding of these compounds to DNA and the disruption of microtubule dynamics are other reported mechanisms of their antiproliferative action. ijsrtjournal.comnih.gov

Research has focused on designing this compound analogues that selectively inhibit specific biological targets implicated in cancer.

Protein Tyrosine Kinase (PTK) Inhibition: Many imidazole-based compounds have been developed as inhibitors of various protein tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov For instance, certain benzimidazole-pyrazole derivatives have shown significant inhibition of EGFR phosphorylation. nih.gov In silico docking studies have also suggested that compounds like (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(substituted-styryl)aniline may act by inhibiting protein tyrosine kinase. ijper.orgijper.org

Histone Deacetylase (HDAC) Inhibition: Imidazole derivatives are recognized as potent HDAC inhibitors. ijsrtjournal.com The imidazole ring can effectively chelate the zinc ion in the HDAC active site. ijsrtjournal.com Hybrid molecules combining an imidazole scaffold with other pharmacophores, such as hydroxamic acids, have been synthesized to create dual-mode anticancer agents that combine HDAC inhibition with other effects like disrupting the cell's cytoskeleton. researchgate.netnih.gov Some of these compounds have shown pan-HDAC inhibitory activity. nih.gov

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition: While specific studies on this compound analogues as direct FLT3 inhibitors are less common in the provided results, the broader class of imidazole-containing compounds has been investigated for inhibiting various kinases. Given the structural similarities and the known kinase inhibitory profile of imidazoles, it is plausible that analogues could be designed to target FLT3, a key protein in certain types of leukemia.

Antiviral and Antiprotozoal Activities of this compound Analogues in Medicinal Chemistry

The versatile scaffold of this compound and its analogues, particularly the benzimidazole (B57391) derivatives, has been a focal point in the quest for new therapeutic agents. Researchers have explored its potential against a range of pathogens, including viruses and protozoa, leading to significant findings in medicinal chemistry.

Research in Anti-HCV Agents

The benzimidazole scaffold, a close analogue of this compound, is a recurring structural motif in various anti-Hepatitis C Virus (HCV) agents that operate through different mechanisms of action. ijrpc.comsrce.hr Significant research has been directed toward viral enzymes essential for replication, such as the NS3-4A serine protease and the NS5B RNA-dependent RNA polymerase. ijrpc.com

One class of inhibitors targeting the HCV NS5B polymerase includes 2-aryl benzimidazole-5-carboxylic acids. ijrpc.com Early non-nucleoside inhibitors (NNIs) that advanced to clinical trials, such as JTK-109 and JTK-003, function as allosteric inhibitors that bind to the surface of the thumb domain of the polymerase, thereby blocking the elongation process. ijrpc.com Building on these findings, research has focused on synthesizing benzimidazole derivatives with substituted phenyl groups at the 2-position, anticipating potent activity against HCV. ijrpc.comuwa.edu.au For instance, 4-(1H-benzo[d]imidazol-2-yl)aniline itself has been identified as an intermediate in the synthesis of potential anti-HCV agents. uwa.edu.au

Further synthetic efforts have explored the attachment of different moieties to the benzimidazole core. Derivatives of bis-benzimidazolemethane have been discovered as highly potent and selective inhibitors of the HCV serine protease. ijrpc.com Additionally, new derivatives of 2-thiobenzimidazole incorporating a 1,2,3-triazole moiety have been synthesized and tested for their anti-HCV activity. srce.hr In one study, specific compounds, namely 2-{4-[(1-benzoylbenzimidazol-2-ylthio)methyl]-1H-1,2,3-triazol-1-yl}-N-(p-nitrophenyl)-acetamide and its p-chlorobenzoyl analogue, showed significant activity, highlighting the importance of the substituent at the 2-position of the benzimidazole for HCV inhibition. srce.hr

The table below summarizes the activity of selected benzimidazole derivatives against HCV.

| Compound/Derivative Class | Target | Activity/Finding | Reference |

| 4-(1H-Benzo[d]imidazol-2-yl)aniline | Anti-HCV intermediate | Used as a starting material for derivatives with expected anti-HCV activity. | ijrpc.comuwa.edu.au |

| 2-Aryl benzimidazole-5-carboxylic acids | NS5B RNA Polymerase | Act as inhibitors of the viral polymerase. | ijrpc.com |

| JTK-109, JTK-003 | NS5B RNA Polymerase | Allosteric inhibitors that entered clinical trials. | ijrpc.com |

| Bis-benzimidazolemethanes | NS3-4A Serine Protease | Potent and selective inhibitors. | ijrpc.com |

| 2-Thiobenzimidazole-triazole derivatives | HCV Replication | Two compounds showed significant inhibitory activity. | srce.hr |

Evaluation against Protozoan Parasites (e.g., Entamoeba histolytica, Trichomonas vaginalis, Giardia intestinalis)

Analogues of this compound have demonstrated significant potential as antiprotozoal agents. A notable study involved the synthesis of a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. nih.govresearchgate.net These compounds, featuring various substituents on the benzimidazole ring, were tested against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. The experimental results were promising, with all tested compounds exhibiting strong activity, showing IC50 values in the nanomolar range, which were superior to metronidazole (B1676534), a standard drug for these parasitic infections. nih.govresearchgate.net

The 5-nitroimidazole scaffold, which is structurally related, is also a cornerstone in the treatment of infections caused by anaerobic protozoa like Giardia lamblia and Entamoeba histolytica. nih.govjscimedcentral.com However, the emergence of drug resistance has necessitated the development of new derivatives. nih.gov Research into 2-substituted 5-nitroimidazoles has shown that modifications at this position can lead to effective antigiardial drugs capable of overcoming metronidazole resistance. nih.gov Specifically, 2-ethenyl 5-nitroimidazole derivatives with a conjugated bridge to a phenyl or heterocyclic ring displayed greatly enhanced antigiardial activity. nih.govresearchgate.net

Other research has explored imidazothiazole derivatives, which showed significant amoebicidal effects against Acanthamoeba castellanii, with some compounds eradicating up to 70% of the trophozoites and blocking the encystation and excystation processes. mdpi.comnih.gov Furthermore, dicationically substituted bis-benzimidazoles have also been evaluated for their in vitro activity against Giardia lamblia, with several compounds showing excellent potency. asm.org

The table below presents the antiprotozoal activity of selected imidazole and benzimidazole derivatives.

| Compound Series | Target Parasite(s) | Key Findings | Reference(s) |

| 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazoles | T. vaginalis, G. intestinalis, E. histolytica | Strong activity with IC50 values in the nanomolar range, surpassing metronidazole. | nih.govresearchgate.net |

| 2-Ethenyl 5-nitroimidazoles | G. lamblia | Greatly increased antigiardial activity and ability to overcome metronidazole resistance. | nih.govresearchgate.net |

| Imidazothiazole derivatives (1m, 1zb) | A. castellanii | Eradicated 70% and 67% of trophozoites, respectively; blocked encystation. | mdpi.comnih.gov |

| 5-Aryl-1-methyl-4-nitroimidazoles | E. histolytica, G. intestinalis | Compound 5f showed potent activity, twice that of metronidazole. | mdpi.com |

| Dicationically substituted bis-benzimidazoles | G. lamblia | Three compounds exhibited excellent in vitro antigiardial activities. | asm.org |

Potential as Antiviral Agents (e.g., SARS-CoV-2)

In the wake of the COVID-19 pandemic, the search for effective antiviral agents has led to the investigation of various heterocyclic compounds, including imidazole derivatives. nih.gov Computational studies have been instrumental in identifying the potential of these scaffolds against SARS-CoV-2. mdpi.com The main protease (Mpro or 3CLpro) of the virus, a crucial enzyme for viral replication, has been a primary target for these in silico studies. rsc.orgbohrium.com

Several studies have used molecular docking to evaluate the binding affinity of imidazole derivatives to the active site of the SARS-CoV-2 main protease (PDB ID: 6LU7). nih.govmdpi.com One such study on imidazole derivatives based on 7-chloro-4-aminoquinoline found that certain molecules exhibited higher binding energy than chloroquine (B1663885) and hydroxychloroquine, suggesting they could be potent inhibitors. nih.gov Another computational study identified imidazolyl–methanone and other imidazole derivatives as having strong binding affinities towards Mpro, indicating their potential to inhibit viral replication by targeting the enzyme's catalytic site. mdpi.com

Beyond Mpro, the spike glycoprotein, which facilitates viral entry into host cells, has also been targeted. nih.gov Imidazole and benzimidazole-based antiparasitic drugs were computationally repurposed to assess their inhibitory potential against the spike glycoproteins of the Alpha (B.1.1.7) and Gamma (P.1) variants. nih.gov This highlights the broad potential of the imidazole scaffold in developing antiviral therapies. nih.govnih.gov

The table below summarizes the findings from computational studies on imidazole derivatives against SARS-CoV-2 targets.

| Imidazole Derivative Class | Viral Target | Study Type | Key Finding | Reference(s) |

| Imidazole derivatives based on 7-chloro-4-aminoquinoline | Main Protease (Mpro) | Molecular Docking | Higher binding energy compared to chloroquine, suggesting potent inhibition. | nih.gov |

| Imidazolyl–methanone derivatives | Main Protease (Mpro) | Molecular Docking & Dynamics | Strong binding affinities, with compound C10 showing the most significant affinity (-9.2 kcal/mol). | mdpi.com |

| Asymmetric imidazole-4,5-dicarboxamides | Main Protease (Mpro) | Synthesis & In Vitro Assay | Compound 5a2 exhibited the highest potency with an IC50 of 4.79 ± 1.37 μM. | rsc.org |

| Imidazole-based marine alkaloids (Naamidines) | Main Protease (Mpro) | Molecular Docking & Dynamics | High affinity for the target protein, with Naamidine H showing the highest binding score. | bohrium.com |

| Repurposed Imidazole/Benzimidazole drugs | Spike Glycoprotein (Alpha & Gamma variants) | Molecular Docking | Flubendazole and mebendazole (B1676124) exhibited promising binding features. | nih.gov |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. For this compound analogues, these studies have provided valuable insights into how chemical modifications influence biological activity.

Impact of Substituent Variation on Biological Efficacy

The biological efficacy of imidazole and benzimidazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core and any associated phenyl rings.

For antimicrobial activity, the presence of electron-withdrawing groups on the phenyl ring attached to the imidazole core has been found to be beneficial. nih.gov In a study of di- and tri-substituted imidazoles, compounds with nitro groups (an electron-withdrawing group) showed good anti-inflammatory and antifungal activity. nih.gov For example, 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole emerged as a lead compound with dual biological activities. nih.gov

In the context of antiprotozoal activity, SAR studies of diimidazoline N-phenylbenzamides revealed that two imidazoline (B1206853) rings are required for high potency against Plasmodium falciparum. acs.org Replacing one imidazoline with other groups or increasing the distance between the rings led to a significant decrease in activity. acs.org For anti-HCV agents derived from 2-thiobenzimidazole, the nature of the substituent at the 2-position of the benzimidazole ring was found to be critical for inhibitory activity. srce.hr

Regarding anti-inflammatory benzimidazole derivatives, the substitution pattern plays a complex role. For instance, N-(1H-benzimidazol-2-ylmethyl)aniline showed potent activity, but the introduction of electron-withdrawing groups at the 6-position of the benzimidazole ring reduced this activity. nih.gov Conversely, a chloro group at the meta-position or a methoxy (B1213986) group at the para-position of the aniline (B41778) ring resulted in potent anti-inflammatory effects. nih.gov

The table below summarizes key SAR findings for various biological activities.

| Compound Class | Biological Activity | SAR Finding | Reference(s) |

| Substituted phenyl-imidazoles | Antimicrobial | Presence of electron-withdrawing groups is favorable for activity. | nih.gov |

| Di- and tri-substituted imidazoles | Anti-inflammatory, Antifungal | Nitro-substituted compounds showed good dual activity. | nih.gov |

| Diimidazoline N-phenylbenzamides | Antiprotozoal (P. falciparum) | Two imidazoline heterocycles are essential for high potency. | acs.org |

| N-(1H-benzimidazol-2-ylmethyl)anilines | Anti-inflammatory | Substituents on both the benzimidazole and aniline rings significantly modulate activity. | nih.gov |

| 2-Thiobenzimidazole derivatives | Anti-HCV | The substituent at the 2-position of the benzimidazole is crucial for inhibition. | srce.hr |

Molecular Interactions with Biological Targets

Understanding the specific molecular interactions between a ligand and its biological target is fundamental to rational drug design. Molecular docking and other computational and experimental techniques have elucidated these interactions for this compound analogues.

In the pursuit of SARS-CoV-2 inhibitors, docking studies showed that imidazole derivatives can form hydrogen bonds, π-bonds, and halogen interactions within the active site of the main protease. nih.govmdpi.com The presence of multiple rings and electronegative atoms in the ligand structure was found to increase binding affinity. nih.gov For example, the most promising compounds interacted with key catalytic residues like HIS41 and CYS145 of the Mpro. mdpi.com

For antiprotozoal benzimidazoles, the mechanism often involves binding to tubulin, thereby inhibiting microtubule formation. Docking studies of 2-phenyl-1H-benzimidazole derivatives in a modeled Teladorsagia tubulin indicated that the orientation within the colchicine (B1669291) binding site is critical for activity against resistant strains. nih.gov In the case of dicationically substituted bis-benzimidazoles, a strong correlation was observed between their antigiardial activity, their affinity for binding to DNA, and their ability to inhibit giardial topoisomerase II. asm.org